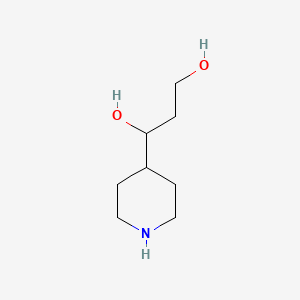
1-(ピペリジン-4-イル)プロパン-1,3-ジオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Piperidin-4-yl)propane-1,3-diol” is a chemical compound that acts as a reagent in the synthetic preparation of piperidinyl-substituted quinolone antibacterial agents . It has a molecular formula of C8H17NO2 and a molecular weight of 159.23 .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “1-(Piperidin-4-yl)propane-1,3-diol” consists of a piperidine ring attached to a propane-1,3-diol group . The modulation of the aliphatic chain linking the moiety to the piperidine ring has been studied .科学的研究の応用
医薬品化学と創薬
ピペリジンは創薬において重要な構成要素として機能しています。ピペリジン環はアルカロイドを含む20種類以上の医薬品クラスに存在します。 研究者らは、置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノンを得るための様々な合成経路を探求してきました . この化合物の構造的多様性により、薬効、選択性、薬物動態を強化する修飾が可能となります。
有機合成
1-(ピペリジン-4-イル)プロパン-1,3-ジオールは、有機合成における貴重な中間体です。これは、水素化、環化、環状付加、環形成、アミノ化などの分子内および分子間反応に関与します。これらの反応により、ピペリジン骨格を持つ複雑な分子の構築が可能になります。 研究者らは、その合成のための効率的な方法を常に模索しています .
配位化学
この化合物は、2次元および3次元のカドミウム有機金属フレームワークの合成に用いられてきました。 その配位特性は、材料科学および触媒作用で用途が見られる複雑な金属有機構造の形成に貢献しています .
抗炎症剤
最近の研究では、ピペリジン誘導体の生物学的活性が調査されています。特に、1-(ピペリジン-4-イル)-2,3-ジヒドロ-1,3-ベンゾジアゾール-2-オン部分は、NLRP3インフラマソームを調節することにより、抗炎症効果を示しました。 この経路は、自己炎症性、炎症性、自己免疫性、神経変性、心血管、代謝性疾患など、様々な疾患に関与しています .
抗がん剤
研究者らは、アナプラズミックリンパ腫キナーゼ(ALK)とc-ros癌遺伝子1キナーゼ(ROS1)のデュアル阻害剤として、新規の2-アミノ-4-(1-ピペリジン)ピリジン誘導体を設計しました。 これらの化合物は、抗がん剤クリゾチニブに対する耐性を克服する可能性を秘めています .
高分子化学
1-(ピペリジン-4-イル)プロパン-1,3-ジオールは、腫瘍pH応答性高分子ミセルの合成に用いられてきました。 これらのミセルは、治療剤を腫瘍組織に選択的に送達することができ、副作用を最小限に抑えながら薬効を高めます .
作用機序
Target of Action
1-(Piperidin-4-yl)propane-1,3-diol primarily targets the NLRP3 inflammasome, a multiprotein complex involved in the immune response. The NLRP3 inflammasome plays a crucial role in the activation of inflammatory processes by recognizing pathogenic microorganisms and stress signals .
Mode of Action
The compound interacts with the NLRP3 inflammasome by binding to its active sites, inhibiting its activation. This binding prevents the assembly of the inflammasome complex, thereby reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) . This inhibition is crucial in controlling excessive inflammatory responses that can lead to various inflammatory diseases.
Biochemical Pathways
By inhibiting the NLRP3 inflammasome, 1-(Piperidin-4-yl)propane-1,3-diol affects several downstream pathways. The suppression of IL-1β release leads to a decrease in the activation of the NF-κB pathway, which is responsible for the transcription of various inflammatory genes . This results in a broad anti-inflammatory effect, impacting multiple cellular processes involved in inflammation.
Pharmacokinetics
The pharmacokinetics of 1-(Piperidin-4-yl)propane-1,3-diol involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed and distributed throughout the body, with a moderate bioavailability. It undergoes hepatic metabolism, primarily through hydroxylation and conjugation reactions, and is excreted mainly via the kidneys . These properties ensure that the compound reaches its target sites effectively while maintaining a therapeutic concentration.
Result of Action
At the molecular level, the inhibition of the NLRP3 inflammasome by 1-(Piperidin-4-yl)propane-1,3-diol results in reduced production of pro-inflammatory cytokines. This leads to decreased inflammation and alleviation of symptoms in inflammatory diseases. At the cellular level, the compound helps in maintaining cellular homeostasis by preventing excessive inflammatory responses .
Action Environment
The efficacy and stability of 1-(Piperidin-4-yl)propane-1,3-diol can be influenced by various environmental factors. Factors such as pH, temperature, and the presence of other biochemical agents can affect the compound’s stability and interaction with its targets. For instance, acidic environments may lead to the degradation of the compound, reducing its efficacy . Therefore, it is crucial to consider these factors when formulating and administering the compound to ensure optimal therapeutic outcomes.
Safety and Hazards
Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling “1-(Piperidin-4-yl)propane-1,3-diol”. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
特性
IUPAC Name |
1-piperidin-4-ylpropane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c10-6-3-8(11)7-1-4-9-5-2-7/h7-11H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXUTTGVMYZMGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(CCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
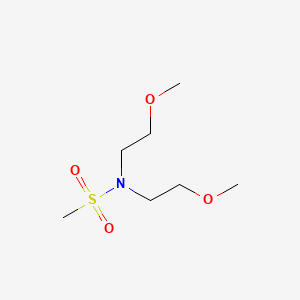
![N-[4-(5-Acetamido-2-methoxyphenoxy)phenyl]acetamide](/img/structure/B580198.png)
![tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)](/img/structure/B580199.png)
![1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B580202.png)
![[(3aS,4S,6R,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B580204.png)
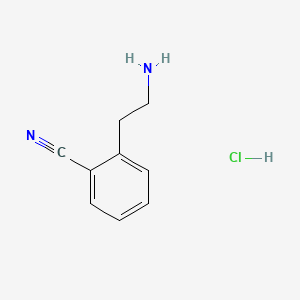
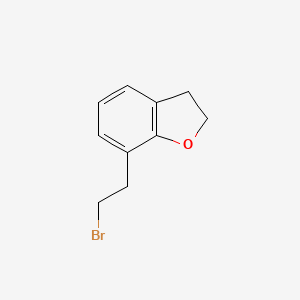

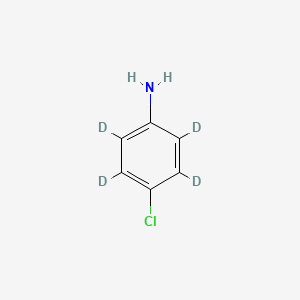
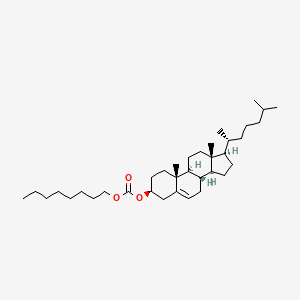
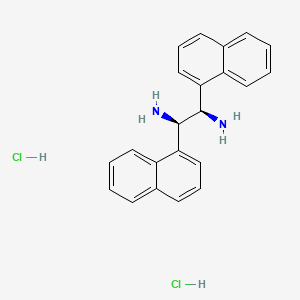
![2-Acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid](/img/structure/B580214.png)
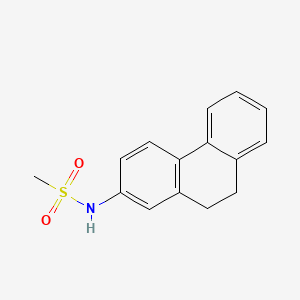
![10-(Hydroxymethyl)-23,27-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione](/img/structure/B580217.png)
